Home > Products > Screening Compounds P15075 > ABT-702 dihydrochloride
ABT-702 dihydrochloride - 1188890-28-9; 214697-26-4

ABT-702 dihydrochloride

Catalog Number: EVT-3147793
CAS Number: 1188890-28-9; 214697-26-4
Molecular Formula: C22H21BrCl2N6O
Molecular Weight: 536.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ABT-702 dihydrochloride is a potent non-nucleoside inhibitor of adenosine kinase, a crucial enzyme in the adenosine metabolic pathway. It selectively inhibits adenosine kinase activity while showing minimal interaction with other adenosine receptors such as A1, A2A, and A3. This compound has garnered attention for its potential therapeutic applications in pain management and cardioprotection.

Source and Classification

ABT-702 dihydrochloride is classified as an adenosine kinase inhibitor, with a specific focus on modulating the endogenous adenosine signaling pathways. It is primarily used for research purposes and is not intended for direct patient use. The compound's chemical structure is characterized by the IUPAC name 5-(3-Bromophenyl)-7-[6-(4-morpholinyl)-3-pyrido[2,3-d]pyrimidin-4-amine] dihydrochloride, with a CAS number of 1188890-28-9 .

Synthesis Analysis

The synthesis of ABT-702 dihydrochloride involves several steps that typically include:

  1. Formation of the Pyrimidine Core: The synthesis begins with the construction of a pyrimidine ring, which serves as the backbone of the molecule.
  2. Bromination: A bromine atom is introduced at the 3-position of the phenyl ring to enhance the compound's biological activity.
  3. Morpholine Substitution: A morpholine group is attached to enhance solubility and bioavailability.
  4. Dihydrochloride Salt Formation: The final step involves converting the base form into its dihydrochloride salt to improve stability and solubility in aqueous solutions.

These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high purity and yield of the final product.

Molecular Structure Analysis

The molecular formula for ABT-702 dihydrochloride is C22H21BrCl2N6O, with a molecular weight of 536.25 g/mol. The structure can be represented using various chemical notation systems:

  • SMILES Notation: BrC1=CC(C2=CC(C3=CC=C(N4CCOCC4)N=C3)=NC5=NC=NC(N)=C52)=CC=C1.[H]Cl.[H]Cl
  • InChIKey: OOXNYFKPOPJIOT-UHFFFAOYSA-N

The compound features a complex arrangement of rings and substituents that contribute to its selectivity and potency as an adenosine kinase inhibitor .

Chemical Reactions Analysis

ABT-702 dihydrochloride undergoes various chemical reactions that are vital for its functionality:

  1. Inhibition Reaction: The primary reaction involves the binding of ABT-702 to adenosine kinase, leading to inhibition of its enzymatic activity. This results in increased levels of endogenous adenosine.
  2. Metabolic Pathways: Following administration, ABT-702 may be metabolized in vivo, affecting its pharmacokinetics and pharmacodynamics.
  3. Interaction with Other Enzymes: While primarily targeting adenosine kinase, ABT-702 may interact with other metabolic enzymes related to purine metabolism.

These reactions are essential for understanding how ABT-702 exerts its effects in biological systems .

Mechanism of Action

ABT-702 functions by selectively inhibiting adenosine kinase, which plays a critical role in regulating extracellular levels of adenosine. By preventing the phosphorylation of adenosine, ABT-702 leads to an accumulation of adenosine in tissues. This accumulation enhances the activation of adenosine receptors, which can modulate various physiological processes such as pain perception and cardioprotection.

Research indicates that ABT-702 significantly inhibits neuronal responses associated with pain following inflammation or nerve injury, suggesting its potential utility in treating chronic pain conditions . Furthermore, it has been shown to induce cardioprotective effects through mechanisms involving proteasomal degradation of cardiac adenosine kinase .

Physical and Chemical Properties Analysis

ABT-702 dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as an off-white to white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), which facilitates its use in laboratory settings.
  • Storage Conditions: Recommended to be stored dry and dark at temperatures between 0 - 4 °C for short-term use or at -20 °C for long-term storage.
  • Purity: Generally available with a purity greater than 98%, ensuring high-quality research applications .

These properties are crucial for handling and utilizing ABT-702 effectively in scientific studies.

Applications

ABT-702 dihydrochloride has several significant applications in scientific research:

  1. Pain Management Studies: Its role as an adenosine kinase inhibitor positions it as a candidate for exploring new treatments for neuropathic pain and inflammatory conditions.
  2. Cardiovascular Research: Investigations into its cardioprotective effects could lead to novel therapies for heart diseases related to ischemia or reperfusion injuries.
  3. Neuroscience Research: Understanding its impact on neuronal signaling pathways may provide insights into various neurological disorders.
Pharmacological Characterization of ABT-702 Dihydrochloride

Adenosine Kinase Inhibition: Mechanism and Selectivity

ABT-702 dihydrochloride is a potent, non-nucleoside inhibitor of adenosine kinase (AK), a key enzyme regulating intracellular adenosine metabolism. AK catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), maintaining low extracellular adenosine concentrations under physiological conditions. By inhibiting AK, ABT-702 elevates endogenous adenosine levels at sites of tissue stress or injury, potentiating adenosine’s innate cytoprotective, anti-inflammatory, and analgesic signaling [1] [3] [7].

Inhibition Kinetics (IC₅₀ = 1.7 nM) and Isoform Specificity

ABT-702 exhibits exceptional potency against adenosine kinase, with a consistent IC₅₀ value of 1.7 nM against the enzyme isolated from rat brain cytosol. This inhibition is concentration-dependent and extends across species (monkey, dog, mouse) and human isoforms. It demonstrates equipotent inhibition of both native human AK (placental source) and recombinant human isoforms (AKlong and AKshort), with an average IC₅₀ of 1.5 ± 0.3 nM. This pan-species and pan-isoform efficacy underscores its utility in diverse preclinical models [1] [3].

Table 1: Inhibition Kinetics of ABT-702 Dihydrochloride Against Adenosine Kinase

Source of Adenosine KinaseIC₅₀ Value
Rat Brain Cytosol1.7 nM
Native Human (Placenta)~1.5 nM
Recombinant Human (AKlong)~1.5 nM
Recombinant Human (AKshort)~1.5 nM
Mouse Brain~1.5 nM
Monkey Brain~1.5 nM
Dog Brain~1.5 nM

Selectivity Over Adenosine Receptors, Transporters, and Deaminases

A defining feature of ABT-702 is its remarkable selectivity profile. It possesses >1,000-fold selectivity for AK inhibition over other major sites of adenosine interaction:

  • Adenosine Receptors (A₁, A₂A, A₃): No significant binding or functional antagonism/agonism observed at concentrations relevant for AK inhibition [1] [9].
  • Adenosine Transporter (Equilibrative Nucleoside Transporter 1 - ENT1): No significant inhibition, preserving physiological adenosine uptake mechanisms [1].
  • Adenosine Deaminase (ADA): No significant inhibition, allowing the adenosine catabolic pathway to remain functional outside the targeted inhibition of phosphorylation [1] [6].This high selectivity ensures that the biological effects of ABT-702 are primarily attributable to AK inhibition and subsequent elevation of endogenous adenosine, rather than off-target interactions [1] [6] [9].

Table 2: Selectivity Profile of ABT-702 Dihydrochloride

TargetSelectivity Ratio (vs. AK IC₅₀)
Adenosine A₁ Receptor>1,000-fold
Adenosine A₂A Receptor>1,000-fold
Adenosine A₃ Receptor>1,000-fold
Adenosine Transporter (ENT1)>1,000-fold
Adenosine Deaminase (ADA)>1,000-fold

Cellular Penetration and Intracellular Activity

The therapeutic potential of AK inhibitors hinges on their ability to cross cell membranes and access the intracellular site of AK. ABT-702 dihydrochloride demonstrates excellent cellular permeability. This is evidenced by its potent inhibition (IC₅₀ = 51 nM) of AK activity within intact cultured IMR-32 human neuroblastoma cells. While this IC₅₀ is slightly higher than the biochemical assay value (1.7 nM), the difference is attributed to factors like intracellular accumulation and binding. Crucially, it confirms that ABT-702 effectively penetrates the plasma membrane and potently inhibits AK at its intracellular location, enabling modulation of the intracellular adenosine phosphorylation pathway [1] [9]. This intracellular activity is fundamental to its mechanism, as AK is a cytosolic/nuclear enzyme.

Oral Bioavailability and Pharmacokinetic Profiling in Preclinical Models

ABT-702 dihydrochloride is distinguished by its oral activity in preclinical models, a significant advantage for non-nucleoside AK inhibitors. Pharmacodynamic studies demonstrate its dose-dependent efficacy following both parenteral and oral administration:

  • Intraperitoneal (i.p.) Administration: Produces potent antinociceptive effects in the mouse hot-plate test (ED₅₀ = 8 μmol/kg i.p.) and abdominal constriction assay (ED₅₀ = 2 μmol/kg i.p.) [1] [8].
  • Oral (p.o.) Administration: Effectively reduces acute thermal nociception in the mouse hot-plate test (ED₅₀ = 65 μmol/kg p.o.), confirming significant systemic absorption and bioavailability [1] [8].Furthermore, studies employing Langendorff heart perfusion demonstrate that a single administration of ABT-702 (via i.p. or oral route) in mice induces effects persisting long after the compound itself is eliminated from the tissue (24-72 hours post-dose). Hearts from treated mice exhibit sustained increases in basal coronary flow and adenosine release, alongside robust tolerance to ischemia-reperfusion injury. This prolonged effect is attributed to ABT-702 triggering adenosine receptor-dependent, proteasomal degradation of the major cardiac AK isoform (ADK-L), leading to a sustained reduction in cardiac AK protein content and thus prolonged enhancement of adenosine signaling [3]. This unique mechanism translates into sustained pharmacodynamic actions beyond the immediate pharmacokinetic presence of the drug.

Table 3: Key Pharmacodynamic Parameters of ABT-702 Dihydrochloride in Preclinical Models

EffectModel/TestAdministrationED₅₀/Effective Dose
AntinociceptionMouse Hot-Plate TestIntraperitoneal (i.p.)8 μmol/kg i.p.
AntinociceptionMouse Hot-Plate TestOral (p.o.)65 μmol/kg p.o.
Antinociception/Anti-inflammationMouse Abdominal ConstrictionIntraperitoneal (i.p.)2 μmol/kg i.p.
Prevention of LV Diastolic Dysfunction *Obese ZSF1 Rat (HFpEF model)Intraperitoneal (i.p.)1.5 mg/kg (twice weekly)
Sustained Cardioprotection (24h post-dose)*Mouse Ischemia-ReperfusionIntraperitoneal (i.p.) / Oral3 mg/kg / Equivalent

*Note: * Demonstrates sustained pharmacodynamic effect linked to ADK degradation, not direct pharmacokinetic exposure at 24h.

Properties

CAS Number

1188890-28-9; 214697-26-4

Product Name

ABT-702 dihydrochloride

IUPAC Name

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride

Molecular Formula

C22H21BrCl2N6O

Molecular Weight

536.26

InChI

InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H

InChI Key

OOXNYFKPOPJIOT-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.